molecular formula C21H21ClO12 B1585197 Delphinidin 3-galactoside CAS No. 28500-00-7

Delphinidin 3-galactoside

Cat. No. B1585197
CAS RN: 28500-00-7
M. Wt: 500.8 g/mol
InChI Key: ZJWIIMLSNZOCBP-KGDMUXNNSA-N
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Description

Delphinidin 3-galactoside, also known as Delphinidin 3-O-β-D-galactoside chloride, is a naturally occurring water-soluble flavonoid found in various fruits and vegetables . It is a purple-colored plant pigment that occurs in a variety of berries, eggplant, roselle, and wine . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability .


Synthesis Analysis

Delphinidin 3-galactoside is synthesized from p-coumaric acid, coumaroyl-CoA, and malonyl-CoA from the phenylpropanoid pathway . It is found in a variety of glycosidic forms ranging from glucoside to arabinoside .


Molecular Structure Analysis

The empirical formula of Delphinidin 3-galactoside is C21H21ClO12, and its molecular weight is 500.84 . The structure of Delphinidin 3-galactoside includes three rings, two phenolic (A, B) and one pyran © rings .


Physical And Chemical Properties Analysis

Delphinidin 3-galactoside is a powder with a melting point of 150 °C . It is stored at a temperature of -20°C .

Scientific Research Applications

Antioxidant and Protective Role

Delphinidin-3-O-galactoside (D3G) is recognized for its antioxidant activity. Inoue et al. (2012) found that D3G protected mouse hepatocytes from cytotoxicity induced by (-)-epigallocatechin-3-gallate (EGCG), suggesting its potential in shielding cells from oxidative damage. The study highlighted D3G's role in upregulating protective proteins like heme oxygenase-1 and heat shock protein 70, which could mitigate endoplasmic reticulum (ER) stress (Inoue et al., 2012).

Enzyme Inhibition Properties

Chen et al. (2021) investigated D3G's inhibitory effects on tyrosinase, an enzyme involved in pigment formation. The study revealed that D3G could inhibit tyrosinase activity, which could be beneficial for applications in cosmetic and dermatological formulations (Chen et al., 2021).

Anti-Angiogenic Effects

Barkallah et al. (2021) demonstrated the enhancement of D3G's anti-angiogenic effects when encapsulated within small extracellular vesicles. This study underscores the potential of D3G in targeting angiogenesis-related diseases, including cancer and pathologies associated with excessive vascularization (Barkallah et al., 2021).

Anti-Adipogenic and Metabolic Regulation

Rahman et al. (2016) reported that Delphinidin, a major anthocyanin which includes D3G, can inhibit adipogenesis in pre-adipocyte differentiation. This suggests its potential in addressing metabolic diseases like obesity through the modulation of lipid metabolism (Rahman et al., 2016).

Antimicrobial and Anti-Inflammatory Effects

Cheng et al. (2014) explored the anti-inflammatory activity of blueberry polyphenols, which include D3G. Their research indicated that these compounds can modulate pro-inflammatory cytokines, which is significant for developing treatments against chronic inflammation and related diseases (Cheng et al., 2014).

Anti-Cancer Potential

Jeong et al. (2016) studied Delphinidin's impact on apoptosis in human prostate cancer cells. The study revealed that Delphinidin, including its forms like D3G, can induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent (Jeong et al., 2016).

Future Directions

Delphinidin 3-galactoside is a promising bioactive compound that can be used for the development of nutraceuticals and food products for human health . The review by Asif Husain et al. aims to open pathways for further exploration and research investigation on the true potential of the naturally occurring purple pigment (Delphinidin) in its anthocyanidin and anthocyanin forms beyond nutrition .

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWIIMLSNZOCBP-KGDMUXNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delphinidin 3-galactoside

CAS RN

28500-00-7
Record name Delphinidin galactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DELPHINIDIN 3-GALACTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
839
Citations
CY Wang, CT Chen, SY Wang - Food Chemistry, 2009 - Elsevier
… -3-arabinoside, delphinidin-3-galactoside, cyanidin-3-galactoside, and delphinidin-3-arabinoside (Table 3). The levels of malvidin-3-galactoside, delphinidin-3-galactoside, delphindin-3…
Number of citations: 264 www.sciencedirect.com
DJ Comeskey, M Montefiori, PJB Edwards… - Journal of agricultural …, 2009 - ACS Publications
… Similarly, anthocyanin 2 was tentatively identified as delphinidin 3-galactoside by comparison with a blueberry extract known to contain delphinidin 3-galactoside, delphinidin 3-…
Number of citations: 61 pubs.acs.org
M Barkallah, J Nzoughet-Kouassi, G Simard… - Nutrients, 2021 - mdpi.com
(1) Background: The anthocyanin delphinidin exhibits anti-angiogenic properties both in in vitro and in vivo angiogenesis models. However, in vivo delphinidin is poorly absorbed, thus …
Number of citations: 5 www.mdpi.com
SY Wang, CT Chen, W Sciarappa… - Journal of agricultural …, 2008 - ACS Publications
… The mean values of the anthocyanins delphinidin 3-galactoside, delphinidin 3-glucoside, … Thus, fruit anthocyanins in blueberries (including delphinidin 3-galactoside, delphinidin 3-…
Number of citations: 402 pubs.acs.org
K Ogawa, H Sakakibara, R Iwata, T Ishii… - Journal of Agricultural …, 2008 - ACS Publications
… The major anthocyanins were cyanidin-3-galactoside and delphinidin-3-galactoside, at 8.04 and 8.62 mg/g extract, respectively. The HPLC profile of crowberry extract was similar to …
Number of citations: 187 pubs.acs.org
ID Asem, RK Imotomba, PB Mazumder, JM Laishram - Symbiosis, 2015 - Springer
… Four main anthocyanins, ie, delphinidin 3-galactoside, … three main anthocyanins, delphinidin 3-galactoside, delphinidin 3-… In both the cultivars, delphinidin 3-galactoside is the most …
Number of citations: 70 link.springer.com
T Krupa, K Tomala - Journal of Fruit and Ornamental Plant Research, 2007 - sciendo.com
… Antioxidant activity of highbush blueberry fruits correlated with the content of total anthocyanins and particularly delphinidin-3-glucoside, delphinidin3-galactoside, delphinidin-3-…
Number of citations: 38 sciendo.com
A Ruiz, I Hermosín-Gutiérrez, C Vergara… - Food research …, 2013 - Elsevier
… Delphinidin-3-galactoside (peak 1) (confirmed by using commercial standards) and delphinidin-pentoside (peak 6) were detected; the latter compound co-eluted with cyanidin-3-…
Number of citations: 131 www.sciencedirect.com
K Hummer, R Durst - HortScience, 2007 - ars.usda.gov
… myrtillus LV praestans contains significant portions of delphinidin-3-galactoside, delphinidin-3-glucoside, cyanidin-3-glucoside, cyanidin-3-arabinoside and minor amounts of …
Number of citations: 0 www.ars.usda.gov
SY Wang, CT Chen - Food Chemistry, 2010 - Elsevier
… phenolic acids (chlorogenic acid, myricetin 3-arabinoside, quercetin 3-galactoside, quercetin 3-arabinoside, and kaempferol 3-glucoside) and anthocyanins (delphinidin 3-galactoside, …
Number of citations: 77 www.sciencedirect.com

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